N-benzyl-2-iodobenzamide
Overview
Description
N-benzyl-2-iodobenzamide is an organic compound with the molecular formula C14H12INO. It is a benzamide derivative where the benzyl group is attached to the nitrogen atom of the amide, and an iodine atom is substituted at the ortho position of the benzene ring.
Scientific Research Applications
N-benzyl-2-iodobenzamide has several applications in scientific research:
Future Directions
Research on N-benzyl-2-iodobenzamide and similar compounds is ongoing, with potential applications in the development of new therapeutic agents . For instance, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with benzylamine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) at room temperature . Another method involves the use of oxalyl chloride and triethylamine in DCM and N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts, along with bases like cesium carbonate and ligands such as triphenylphosphine, are commonly used in solvents like DCM.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Coupling Products: Products with new carbon-carbon bonds, such as biaryl compounds, are typically formed in coupling reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-iodobenzamide depends on the specific chemical reactions it undergoes. For example, in copper-catalyzed tandem reactions, the mechanism likely involves oxidative addition, reductive elimination, and cyclization steps facilitated by the copper catalyst. In biological systems, its derivatives may interact with molecular targets such as DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chlorobenzamide
- N-benzyl-2-bromobenzamide
- N-benzyl-2-fluorobenzamide
Uniqueness
N-benzyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, allowing for the formation of a wider variety of products .
Properties
IUPAC Name |
N-benzyl-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKXZHSHGGFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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